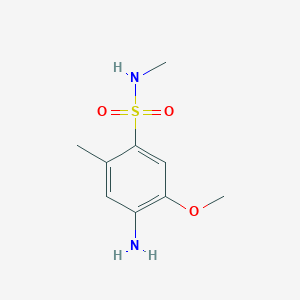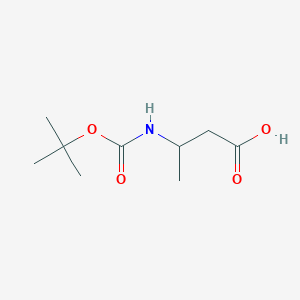
3-((tert-Butoxycarbonyl)amino)butanoic acid
Overview
Description
3-((tert-Butoxycarbonyl)amino)butanoic acid is a compound with the molecular formula C9H17NO4 and a molecular weight of 203.24 g/mol . It is a derivative of butanoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other amino acid derivatives .
Mechanism of Action
Target of Action
The primary target of 3-((tert-Butoxycarbonyl)amino)butanoic acid, also known as Boc-protected amino acid, is the amino group in peptide synthesis . The Boc group serves as a protecting group for amines in organic synthesis .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound interacts with its targets by forming a covalent bond with the amino group, thereby protecting it from unwanted reactions during peptide synthesis .
Biochemical Pathways
The Boc-protected amino acid is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields .
Pharmacokinetics
The boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with hcl in methanol . This suggests that the compound’s bioavailability could be influenced by its ability to be deprotected under certain conditions.
Result of Action
The result of the action of this compound is the formation of Boc-protected amino acids, which can be used in peptide synthesis . These protected amino acids allow for selective reactions to occur at other sites in the peptide without interference from the amine group .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the Boc group can be removed under acidic conditions . Additionally, the compound’s stability may be affected by the presence of other reactive groups in the environment .
Biochemical Analysis
Biochemical Properties
3-((tert-Butoxycarbonyl)amino)butanoic acid is involved in several biochemical reactions, primarily as a protecting group for amino acids during peptide synthesis. It interacts with enzymes such as dipeptidyl peptidase-4 (DPP4), which is crucial for the treatment of type 2 diabetes . The compound’s tert-butoxycarbonyl group provides stability and prevents unwanted side reactions during synthesis. This interaction is essential for the formation of stable peptide bonds, facilitating the synthesis of complex peptides and proteins.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s presence can affect the activity of enzymes and proteins within the cell, leading to changes in cellular function. For instance, its role in peptide synthesis can impact the production of signaling molecules and enzymes, thereby influencing cell communication and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The tert-butoxycarbonyl group acts as a protective moiety, preventing the amino group from participating in unwanted reactions. This protection is crucial during peptide synthesis, where the compound ensures the selective formation of peptide bonds. The removal of the tert-butoxycarbonyl group is typically achieved using strong acids, which cleave the protecting group and release the free amino acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature and pH. Over time, the protecting group may degrade, leading to the release of the free amino acid. Long-term studies have shown that the compound can maintain its protective function for extended periods, ensuring the integrity of synthesized peptides .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively protects amino acids during peptide synthesis without causing adverse effects. At higher doses, there may be toxic or adverse effects, including potential disruptions in metabolic pathways and enzyme activity. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to amino acid and peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of peptide bonds. Its role in protecting amino groups ensures the selective synthesis of peptides, which are essential for various metabolic processes. The compound’s involvement in these pathways highlights its importance in biochemical research and organic synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of the compound are crucial for its protective function during peptide synthesis, ensuring that it reaches the target sites within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its protective function. The localization of the compound is essential for its role in peptide synthesis, as it ensures the selective protection of amino groups during the formation of peptide bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)butanoic acid typically involves the protection of the amino group in 3-aminobutanoic acid using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under mild conditions . The general reaction scheme is as follows:
3-aminobutanoic acid+Boc2O→3-((tert-Butoxycarbonyl)amino)butanoic acid
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonyl)amino)butanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol.
Protection: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide (NaOH), 4-dimethylaminopyridine (DMAP).
Major Products
Deprotected Amino Acid: Removal of the Boc group yields 3-aminobutanoic acid.
Scientific Research Applications
3-((tert-Butoxycarbonyl)amino)butanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It serves as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Used in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Comparison with Similar Compounds
3-((tert-Butoxycarbonyl)amino)butanoic acid can be compared with other Boc-protected amino acids, such as:
®-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid: This compound is used in the synthesis of dipeptidyl peptidase-4 (DPP4) inhibitors for the treatment of type 2 diabetes.
(S)-3-(tert-Butoxycarbonylamino)butanoic acid ethyl ester: Another Boc-protected amino acid derivative used in organic synthesis.
The uniqueness of this compound lies in its specific structure and reactivity, making it a valuable intermediate in peptide synthesis and other organic reactions .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-6(5-7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNDHEONPQYIAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394833 | |
| Record name | 3-((tert-Butoxycarbonyl)amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52815-19-7 | |
| Record name | 3-((tert-Butoxycarbonyl)amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{[(tert-butoxy)carbonyl]amino}butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


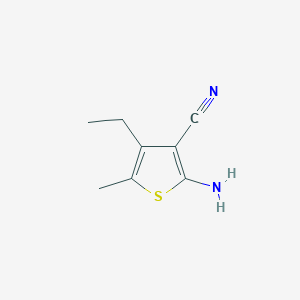

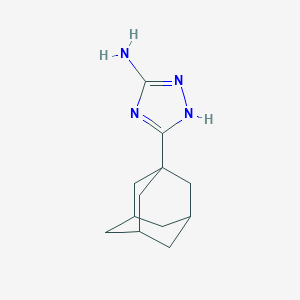
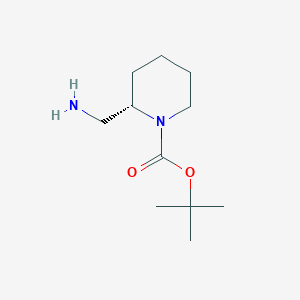
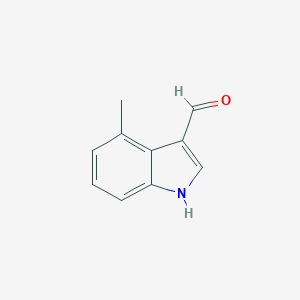
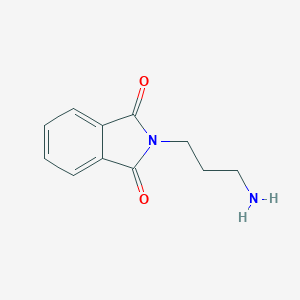

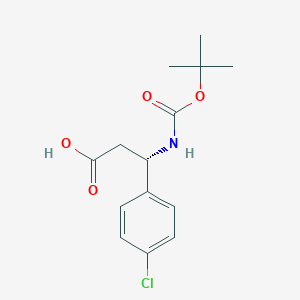
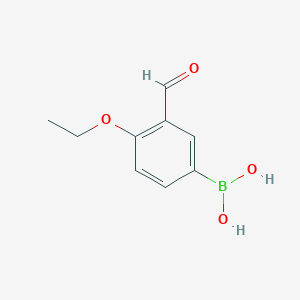
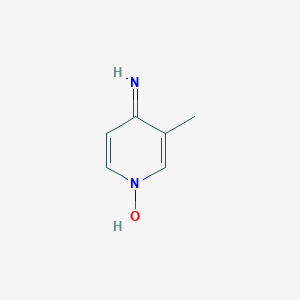
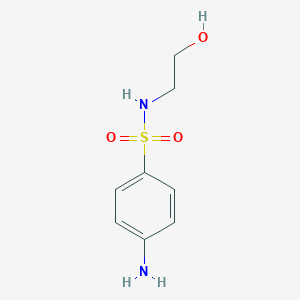
![6-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B112674.png)
![2-[(2-Aminophenyl)amino]ethanol](/img/structure/B112675.png)
